molecular formula C9H16ClN3O2 B2857004 N-cyclopropyl-2-oxo-2-(piperazin-1-yl)acetamide hydrochloride CAS No. 1171934-06-7

N-cyclopropyl-2-oxo-2-(piperazin-1-yl)acetamide hydrochloride

Cat. No.: B2857004
CAS No.: 1171934-06-7
M. Wt: 233.7
InChI Key: SEPFQJGOHWOHTE-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-oxo-2-(piperazin-1-yl)acetamide hydrochloride is a chemical compound with the molecular formula C9H15N3O2. It is a derivative of piperazine and cyclopropylamine, and it is commonly used in scientific research and various industrial applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: Piperazine and cyclopropylamine are the primary starting materials.

  • Reaction Steps: The synthesis typically involves the reaction of cyclopropylamine with piperazine-1-carbonyl chloride under controlled conditions.

  • Industrial Production Methods: The compound is produced on an industrial scale using optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions are common, where different functional groups can replace existing groups in the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Oxidized derivatives of the compound.

  • Reduction: Reduced forms of the compound.

  • Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

N-cyclopropyl-2-oxo-2-(piperazin-1-yl)acetamide hydrochloride is used in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound is used in biological studies to understand its interaction with biological systems.

  • Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: It interacts with various enzymes and receptors in the body.

  • Pathways Involved: The compound may modulate signaling pathways related to inflammation, pain, and other physiological processes.

Comparison with Similar Compounds

  • Piperazine derivatives

  • Cyclopropylamine derivatives

  • Other piperazine-based compounds

Properties

IUPAC Name

N-cyclopropyl-2-oxo-2-piperazin-1-ylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2.ClH/c13-8(11-7-1-2-7)9(14)12-5-3-10-4-6-12;/h7,10H,1-6H2,(H,11,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEPFQJGOHWOHTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)N2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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